(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
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Overview
Description
(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a fluorophenyl group, a nitrophenylmethoxy group, and a prop-2-enenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to a series of reactions to form the final product. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, which are crucial for optimizing the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content.
Scientific Research Applications
(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile include:
- Benzylamine
- Triamterene
- Compounds with triple bonds, such as acetylene and cyanogen .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-7-5-18(6-8-20)19(14-24)13-16-3-11-22(12-4-16)28-15-17-1-9-21(10-2-17)25(26)27/h1-13H,15H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWFSQSUOBKHNN-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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